Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid
Overview
Description
Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid is a derivative of amino acids commonly used in peptide synthesis and solid-phase synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group.
Formation of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.
Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative to form the final product.
Industrial Production Methods
Industrial production of Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Free amine derivatives after removal of the Fmoc group.
Scientific Research Applications
Chemistry
Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex polypeptide chains.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine
The compound is used in the design and synthesis of peptide-based pharmaceuticals. It plays a crucial role in the development of drugs targeting specific proteins and enzymes.
Industry
In the industrial sector, Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid is used in the production of synthetic peptides for research and therapeutic purposes. It is also utilized in the manufacture of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in further coupling reactions, allowing for the sequential addition of amino acids to form the desired peptide.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-®-3-Amino-4-(4-cyano-phenyl)-butyric acid
- Fmoc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid
Uniqueness
Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid is unique due to its specific stereochemistry and the presence of the cyano group, which imparts distinct chemical properties. Compared to similar compounds, it offers unique reactivity and selectivity in peptide synthesis, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
(3R)-3-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-16-9-11-17(12-10-16)23(13-24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRURLSPIILXNE-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375881 | |
Record name | (3R)-3-(4-Cyanophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517905-92-9 | |
Record name | (3R)-3-(4-Cyanophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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